molecular formula C14H18O2Si B8760607 Ethyl 3-((trimethylsilyl)ethynyl)benzoate CAS No. 150969-58-7

Ethyl 3-((trimethylsilyl)ethynyl)benzoate

Cat. No. B8760607
M. Wt: 246.38 g/mol
InChI Key: MEVWYHJOGPAXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-((trimethylsilyl)ethynyl)benzoate is a useful research compound. Its molecular formula is C14H18O2Si and its molecular weight is 246.38 g/mol. The purity is usually 95%.
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properties

CAS RN

150969-58-7

Product Name

Ethyl 3-((trimethylsilyl)ethynyl)benzoate

Molecular Formula

C14H18O2Si

Molecular Weight

246.38 g/mol

IUPAC Name

ethyl 3-(2-trimethylsilylethynyl)benzoate

InChI

InChI=1S/C14H18O2Si/c1-5-16-14(15)13-8-6-7-12(11-13)9-10-17(2,3)4/h6-8,11H,5H2,1-4H3

InChI Key

MEVWYHJOGPAXDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C#C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-bromobenzoate (1.0 g, 4.37 mmol), ethynyl trimethylsilane (644 mg, 6.56 mmol), diisopropylamine (929 mg, 9.20 mmol), cuprous iodide(I) (16.6 mg, 0.0872 mmol), and bis(triphenylphosphine) palladium(II) chloride (123 mg, 0.175 mmol) was heated at 45° C. for 5 h in dried THF (8 ml) under argon atmosphere. After cooling, the reaction was quenched by the addition of water, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate and concentrated. The residue was purified by silica gel flash column chromatography (eluent: hexane/ethyl acetate=50/1) to give ethyl 3-[(trimethylsilyl)-ethynyl]benzoate (90%)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
644 mg
Type
reactant
Reaction Step One
Quantity
929 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide(I)
Quantity
16.6 mg
Type
reactant
Reaction Step One
Quantity
123 mg
Type
catalyst
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

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